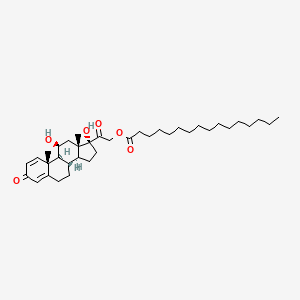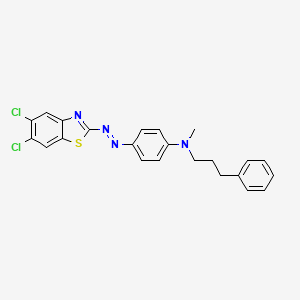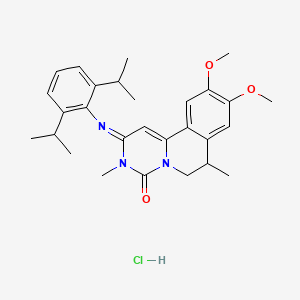
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)- is a complex organic compound with significant applications in the pharmaceutical industry. This compound is known for its potential therapeutic properties, particularly in the treatment of various infections and diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)- involves multiple steps. One common method includes the use of Grignard reagents to construct the naphthyridine scaffold . The process typically starts with the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile, followed by acidolysis and cyclocondensation to form the desired naphthyridine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using robust and practical approaches. The synthesis is optimized for high yield and purity, ensuring that the compound meets pharmaceutical standards. The scalability of the synthetic route is proven on a large scale, enabling convenient sample preparation for preclinical development .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its therapeutic potential in treating infections and diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,6-Naphthyridine derivatives
- 1,7-Naphthyridine derivatives
- 2,6-Naphthyridine derivatives
Uniqueness
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)- stands out due to its specific structural features and potential therapeutic applications. Its unique combination of functional groups and stereochemistry contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Propriétés
Numéro CAS |
138668-60-7 |
|---|---|
Formule moléculaire |
C21H20ClF3N4O3 |
Poids moléculaire |
468.9 g/mol |
Nom IUPAC |
1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-[(3S)-3-(methylamino)pyrrolidin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H19F3N4O3.ClH/c1-10-16-18(29)13(21(30)31)9-28(15-4-3-11(22)7-14(15)23)19(16)26-20(17(10)24)27-6-5-12(8-27)25-2;/h3-4,7,9,12,25H,5-6,8H2,1-2H3,(H,30,31);1H/t12-;/m0./s1 |
Clé InChI |
HVLQDVSPNHQPCM-YDALLXLXSA-N |
SMILES isomérique |
CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CC[C@@H](C3)NC)C4=C(C=C(C=C4)F)F)C(=O)O.Cl |
SMILES canonique |
CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CCC(C3)NC)C4=C(C=C(C=C4)F)F)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















